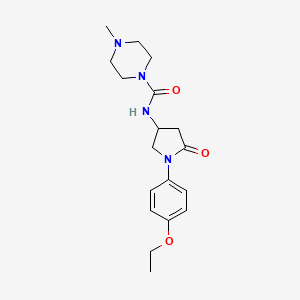

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the ethoxyphenyl group, and the formation of the carboxamide group. Unfortunately, specific synthetic routes for this compound are not available in the literature .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to one of these nitrogen atoms is a carboxamide group (-CONH2), and attached to the other is a 5-oxopyrrolidin-3-yl group, which is a five-membered ring with one oxygen atom and one nitrogen atom. The 4-ethoxyphenyl group is attached to the 1-position of this second ring .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the functional groups it contains. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The piperazine ring could potentially undergo reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature .Applications De Recherche Scientifique

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites presents a practical approach for obtaining vital information regarding tobacco and cancer. Carcinogens and their metabolites, quantified in the urine of smokers or those exposed to environmental tobacco smoke, offer insights into carcinogen dose, exposure delineation, and metabolism in humans. These biomarkers, especially NNAL and NNAL-Gluc derived from tobacco-specific carcinogens, have high sensitivity and specificity, crucial for studies on environmental tobacco smoke exposure and tobacco-related cancer research (Hecht, 2002).

DNA Interaction Studies

Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, have facilitated advancements in DNA studies. Their application extends from fluorescent DNA staining in cell biology to their potential as radioprotectors and topoisomerase inhibitors. This has paved the way for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Agents Development

Research into the stereochemistry of phenylpiracetam and its methyl derivative highlights the importance of enantiomerically pure compounds in enhancing pharmacological profiles. The correlation between the configuration of stereocenters and biological properties has been instrumental in the development of effective central nervous system agents for improving memory processes and attenuating cognitive function impairment (Veinberg et al., 2015).

Environmental Toxicology

The occurrence, fate, and behavior of various pharmaceuticals, including sulfamethoxazole, in aquatic environments have been extensively reviewed. Such studies are crucial for understanding the environmental impact of persistent organic pollutants and developing cleaner and more sustainable removal technologies. This research informs on the toxicity effects, material efficiency in removal processes, and the importance of sustainable development in technology for environmental protection (Prasannamedha & Kumar, 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3/c1-3-25-16-6-4-15(5-7-16)22-13-14(12-17(22)23)19-18(24)21-10-8-20(2)9-11-21/h4-7,14H,3,8-13H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKPCRATMCNUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2442357.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 4-chlorobenzoate](/img/structure/B2442366.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)

![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)